An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-1-carbamimidoylguanidine
An In-depth Technical Guide to the Solubility and Stability of 2-Butyl-1-carbamimidoylguanidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns of a Novel Biguanide Derivative
Chemical Identity and Structural Elucidation
2-Butyl-1-carbamimidoylguanidine belongs to the biguanide class of molecules, which are characterized by two linked guanidine groups. The systematic name implies a butyl group (C4H9) attached to one of the nitrogen atoms of the biguanide backbone.
Caption: Chemical structure of 2-Butyl-1-carbamimidoylguanidine.
The presence of the butyl group is anticipated to significantly influence the molecule's physicochemical properties compared to smaller biguanides like metformin.
Predicted Physicochemical Properties: An Informed Hypothesis
The biguanide functional group imparts a high degree of polarity and hydrophilicity to molecules, making them generally water-soluble.[1] However, the introduction of a four-carbon alkyl chain in 2-butyl-1-carbamimidoylguanidine will increase its lipophilicity. This structural modification is expected to decrease its aqueous solubility compared to metformin, which possesses two methyl groups.[1] The solubility profile is also likely to be pH-dependent due to the basic nature of the guanidine groups.
The stability of biguanides can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents.[2][3] For instance, metformin has been shown to degrade under acidic and thermal stress.[2][3] It is plausible that 2-butyl-1-carbamimidoylguanidine will exhibit similar degradation pathways.
| Property | Metformin | Proguanil | Predicted 2-Butyl-1-carbamimidoylguanidine | Rationale for Prediction |
| Aqueous Solubility | High | Low | Moderate | The butyl group increases lipophilicity compared to metformin's methyl groups, likely reducing water solubility. However, the polar biguanide core should still allow for some aqueous solubility. |
| LogP | -1.4 | 1.6 | ~0.5 - 1.0 | The addition of a butyl chain will significantly increase the octanol-water partition coefficient compared to the highly polar metformin. |
| pKa | ~12.4 | ~10.5 | ~11-12 | The basicity of the biguanide moiety is expected to be largely retained. |
| Stability | Degrades under acidic and thermal stress | Susceptible to hydrolysis | Likely susceptible to acid-catalyzed hydrolysis and thermal degradation. | The core biguanide structure is the primary determinant of these stability characteristics. |
Experimental Determination of Solubility: A Step-by-Step Protocol
A robust determination of thermodynamic solubility is essential for any new chemical entity. The following protocol outlines a standard procedure for assessing the aqueous and pH-dependent solubility of 2-butyl-1-carbamimidoylguanidine.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and purified water.
-
Equilibration: Add an excess amount of 2-butyl-1-carbamimidoylguanidine to vials containing each of the prepared solvents. These vials are then agitated in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
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Sampling and Filtration: At predetermined time points (e.g., 24 and 48 hours), an aliquot is withdrawn from each vial and immediately filtered through a low-binding 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The filtered samples are then appropriately diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[4] The concentration at which the amount of dissolved solute remains constant over time represents the thermodynamic solubility.
Comprehensive Stability Assessment: Forced Degradation Studies
Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]
Caption: Workflow for Forced Degradation Studies.
Protocol:
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Acid and Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.[3] Samples are taken at various time points to monitor the extent of degradation.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]
-
Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 80°C).[2]
-
Photostability: The compound is exposed to light under controlled conditions as specified in the ICH Q1B guidelines.
-
Analysis: All samples from the stress conditions are analyzed using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for. Significant degradants should be isolated and characterized using techniques like LC-MS/MS and NMR spectroscopy.
Analytical Methodologies for Biguanides
A reliable and validated analytical method is the cornerstone of accurate solubility and stability testing. For biguanide compounds, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed technique.[4]
-
Column: A C18 column is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 230-240 nm for the biguanide chromophore) is standard.
-
LC-MS: For the identification of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[6]
Data Interpretation and Implications for Drug Development
The data generated from these studies will have significant implications for the development of 2-butyl-1-carbamimidoylguanidine.
| Data Type | Finding | Implication for Development |
| Aqueous Solubility | Low to moderate solubility | May require enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to achieve adequate bioavailability for oral administration. |
| pH-Dependent Solubility | Higher solubility at lower pH | Suggests that absorption may be favored in the acidic environment of the stomach. Enteric-coated formulations might be considered if intestinal absorption is desired and solubility is low at higher pH. |
| Stability Profile | Significant degradation under acidic conditions | An immediate-release formulation might be preferable to minimize residence time in the stomach. Protective coatings or formulation with buffering agents could be necessary. |
| Stability Profile | Formation of a specific major degradant | The toxicological profile of the major degradant must be assessed. The formulation and storage conditions should be designed to minimize its formation. |
Conclusion
While direct experimental data for 2-butyl-1-carbamimidoylguanidine is not yet in the public domain, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the principles and protocols outlined in this guide. By drawing parallels with well-characterized biguanides and conducting rigorous experimental work, researchers can build a robust data package to inform critical decisions in the drug development process. The insights gained from these foundational studies are paramount for advancing a novel chemical entity from a laboratory curiosity to a potential therapeutic agent.
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